molecular formula C14H14ClN3O2S B7795145 5-[[(2-chlorophenyl)methylamino]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[[(2-chlorophenyl)methylamino]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B7795145
M. Wt: 323.8 g/mol
InChI Key: YGZYKHIZYHNWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “5-[[(2-chlorophenyl)methylamino]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione” is known as 1,1’-Carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis.

Preparation Methods

1,1’-Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which can be removed along with the solvent to yield the crystalline product in approximately 90% yield. The reaction is as follows: [ 4 , \text{C₃H₄N₂} + \text{C(O)Cl₂} \rightarrow (\text{C₃H₃N₂})₂\text{CO} + 2 , [\text{C₃H₃N₂H₂}]Cl ]

An alternative method involves using 1-(trimethylsilyl)imidazole, which requires more preparative effort but results in the volatile coproduct trimethylsilyl chloride.

Chemical Reactions Analysis

1,1’-Carbonyldiimidazole undergoes several types of chemical reactions:

  • Hydrolysis: : It hydrolyzes readily to give back imidazole and carbon dioxide. [ (\text{C₃H₃N₂})₂\text{CO} + \text{H₂O} \rightarrow 2 , \text{C₃H₄N₂} + \text{CO₂} ]

  • Amide Formation: : It is used to convert amines into amides, carbamates, and ureas. The formation of amides is promoted by 1,1’-Carbonyldiimidazole, which avoids the use of thionyl chloride in acid chloride formation. [ \text{R-NH₂} + (\text{C₃H₃N₂})₂\text{CO} \rightarrow \text{R-NH-CO-NH-R} + 2 , \text{C₃H₄N₂} ]

  • Ester Formation: : It can also be used to convert alcohols into esters.

Scientific Research Applications

1,1’-Carbonyldiimidazole is widely used in scientific research, particularly in the fields of chemistry and biology:

    Peptide Synthesis: It is used for the coupling of amino acids to form peptides.

    Organic Synthesis: It serves as a reagent for the synthesis of various organic compounds, including amides, carbamates, and ureas.

    Biological Research: It is used in the modification of proteins and other biomolecules.

Mechanism of Action

The mechanism by which 1,1’-Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets include carboxylic acids and nucleophiles, and the pathways involved include the formation of amides, esters, and other derivatives.

Comparison with Similar Compounds

1,1’-Carbonyldiimidazole is similar to other carbodiimides, such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it is unique in its ability to avoid the use of thionyl chloride in acid chloride formation and its ease of handling compared to other carbodiimides. Similar compounds include:

  • Dicyclohexylcarbodiimide
  • N,N’-Diisopropylcarbodiimide

1,1’-Carbonyldiimidazole stands out due to its high yield in synthesis and its versatility in forming various organic compounds.

Properties

IUPAC Name

5-[[(2-chlorophenyl)methylamino]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-17-12(19)10(13(20)18(2)14(17)21)8-16-7-9-5-3-4-6-11(9)15/h3-6,8,16H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZYKHIZYHNWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNCC2=CC=CC=C2Cl)C(=O)N(C1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=CNCC2=CC=CC=C2Cl)C(=O)N(C1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.